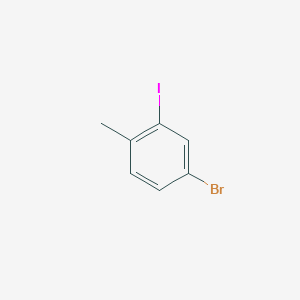

4-Bromo-2-iodo-1-metilbenceno

Descripción general

Descripción

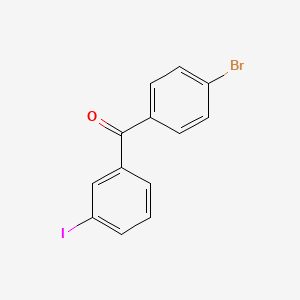

4-Bromo-2-iodo-1-methylbenzene, also known as 4-BIMB, is an organic compound with the molecular formula C7H7BrI. It is a colorless solid that is soluble in organic solvents and can be used as a precursor for a variety of organic compounds. 4-BIMB is a versatile organic compound due to its bromo and iodo substituents, which can be used to synthesize different compounds. It has been widely studied in the field of organic synthesis and has been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Sustitución aromática electrófila

4-Bromo-2-iodo-1-metilbenceno puede experimentar una sustitución aromática electrófila . Esta es una reacción en la que un átomo, generalmente hidrógeno, unido a un sistema aromático es reemplazado por un electrófilo . Los pasos involucrados en este proceso son:

Síntesis de derivados del benceno

Este compuesto puede utilizarse en la síntesis de derivados del benceno . Los derivados del benceno son una clase de compuestos que se derivan del benceno, una molécula cíclica de seis carbonos. Se utilizan en una amplia gama de aplicaciones, incluyendo la producción de polímeros, colorantes, detergentes, productos farmacéuticos y explosivos .

Síntesis orgánica

This compound se puede utilizar como material de partida o intermedio en la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos a partir de otros fácilmente disponibles. Se utiliza en la creación de nuevos compuestos y en la fabricación farmacéutica .

Reacción de intercambio de halógeno

Este compuesto puede participar en reacciones de intercambio de halógeno . Estas reacciones implican el reemplazo de un átomo de halógeno por otro en un compuesto orgánico .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Bromo-2-iodo-1-methylbenzene is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary role is to act as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (4-Bromo-2-iodo-1-methylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

As an organic compound, 4-Bromo-2-iodo-1-methylbenzene is involved in various organic synthesis pathways. It can participate in multistep synthesis reactions, where it can be used for nitration, conversion from the nitro group to an amine, and bromination . The exact pathways and their downstream effects depend on the specific reactions and conditions.

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (2684±280 °C at 760 mmHg), and flash point (1161±240 °C) can provide some insights into its behavior in a biological system .

Result of Action

The result of the action of 4-Bromo-2-iodo-1-methylbenzene is the formation of new organic compounds through electrophilic aromatic substitution reactions . The exact molecular and cellular effects depend on the specific reactions and the compounds involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-iodo-1-methylbenzene can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C . Moreover, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Propiedades

IUPAC Name |

4-bromo-2-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVKMSDCJCZTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572828 | |

| Record name | 4-Bromo-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260558-15-4 | |

| Record name | 4-Bromo-2-iodo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260558-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

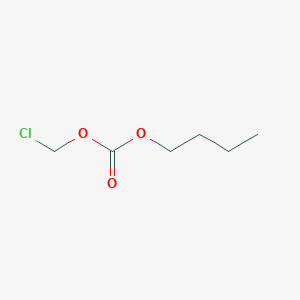

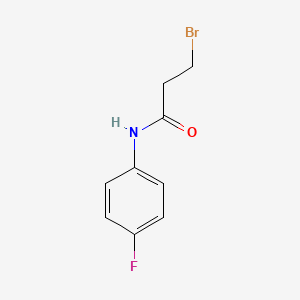

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)